molecular formula C24H24N4O2 B13840411 Microtubule inhibitor PP-13

Microtubule inhibitor PP-13

Cat. No.: B13840411
M. Wt: 400.5 g/mol
InChI Key: CMKYHVHKOFTGEP-UHFFFAOYSA-N
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Description

Microtubule inhibitor PP-13 is a novel pyrrolopyrimidine derivative identified as a potent microtubule-destabilizing agent . It exerts its cytotoxic effects by directly binding to the colchicine-binding site in β-tubulin, thereby inhibiting microtubule assembly and disrupting mitotic spindle formation . This action leads to a transient mitotic blockade, defects in chromosome segregation, and ultimately induces apoptotic cell death in a wide range of cancer cell types . A key advantage of PP-13 is its ability to overcome the multidrug-resistant (MDR) phenotype in cancer cells . It remains effective against cells that overexpress efflux pumps such as P-glycoprotein, unlike many conventional chemotherapies like paclitaxel . Beyond its anti-proliferative effects, PP-13 has demonstrated significant anti-metastatic properties by inhibiting cancer cell motility and invasion in vitro, and reducing metastatic dissemination in vivo . It also exhibits antiangiogenic activity, disrupting capillary-like tube formation by endothelial cells . Studies have shown that PP-13 significantly reduces tumour growth and metastatic invasiveness in model systems without noticeable toxicity, highlighting its promise as a candidate for further investigation in managing refractory and chemoresistant malignancies .

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 4-[[4-(benzylamino)-6-methylpyrrolo[2,3-d]pyrimidin-7-yl]methyl]benzoate

InChI

InChI=1S/C24H24N4O2/c1-3-30-24(29)20-11-9-19(10-12-20)15-28-17(2)13-21-22(26-16-27-23(21)28)25-14-18-7-5-4-6-8-18/h4-13,16H,3,14-15H2,1-2H3,(H,25,26,27)

InChI Key

CMKYHVHKOFTGEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=CC3=C(N=CN=C32)NCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolopyrimidine Core

  • The pyrrolopyrimidine scaffold of PP-13 is synthesized through condensation reactions involving appropriate precursors such as hydroxyacetone and malononitrile, followed by cyclization with formamidine hydrochloride under basic conditions. This yields intermediates like 5-methyl-furo[2,3-d]pyrimidine derivatives which are crucial for further functionalization.

Ullmann Coupling for Aryl Substitution

  • A critical step in PP-13 synthesis is the Ullmann coupling reaction, which involves the copper-catalyzed coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with aryl iodides to introduce the N-aryl substituent. This reaction is typically catalyzed by CuI and ligands such as L-proline, providing the N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amine intermediate.

N4-Alkylation

  • Subsequent N4-alkylation of the N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amine intermediate is performed using alkyl iodides to introduce various alkyl groups at the N4 position. This step is essential for tuning the biological activity and solubility of the final compound. Typical alkylating agents include methyl iodide and other alkyl iodides, with dimethyl sulfate also used for methylation in some cases.

Thionation and Derivatization

  • Some derivatives related to PP-13 involve thionation of oxygen analogues using reagents like Lawesson’s reagent to convert oxygen-containing heterocycles into their sulfur analogues, which can affect the biological activity and stability of the compounds.

Summary of Synthetic Scheme (Example)

Step Reactants Reagents/Catalysts Conditions Product Yield Notes
1 Hydroxyacetone + Malononitrile Triethylamine Room temp, 2 steps 47% (combined) Formation of intermediate 5-methyl-furo[2,3-d]pyrimidine
2 Intermediate + 4-iodoanisole CuI, L-proline Ullmann coupling Variable, e.g., 70% Formation of N-aryl intermediate
3 N-aryl intermediate + Dimethyl sulfate or alkyl iodides - N4-alkylation 70% or higher Final PP-13 or analogues
4 Oxygen analogue + Lawesson’s reagent - Thionation Variable Sulfur analogues synthesis

Detailed Research Findings on Preparation

  • The synthesis of PP-13 was optimized to achieve sufficient yields and purity for biological evaluation. The Ullmann coupling is a key step that allows for the introduction of various aryl groups, enabling structure-activity relationship (SAR) studies.
  • N4-alkylation is a versatile modification step that allows tuning of the compound's pharmacological profile.
  • The synthesis avoids kinase inhibition, focusing on tubulin binding, confirmed by biological assays.
  • PP-13 binds competitively to the colchicine site on tubulin, as demonstrated by displacement assays using fluorescent colchicine analogues.
  • The synthetic methods have been validated in multiple studies, showing reproducibility and scalability for preclinical research.

Comparative Table of Preparation Steps and Yields

Compound Step Reaction Type Key Reagents Yield (%) Reference
Formation of 5-methyl-furo[2,3-d]pyrimidine Cyclization Hydroxyacetone, Malononitrile, Formamidine HCl 47
Ullmann Coupling (N-aryl substitution) Copper-catalyzed coupling CuI, L-proline, Aryl iodide ~70
N4-Alkylation Alkylation Alkyl iodides, Dimethyl sulfate 70-88
Thionation (for analogues) Lawesson’s reagent Lawesson’s reagent Variable

Chemical Reactions Analysis

Types of Reactions

Microtubule inhibitor PP-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the pyrrolopyrimidine core, each with different functional groups that can enhance or modify the biological activity of the compound .

Scientific Research Applications

Breast Cancer

PP-13 has demonstrated significant cytotoxic effects against breast cancer cell lines. Studies have shown that it can induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.

Pancreatic Cancer

In pancreatic cancer models, PP-13 has been noted for its ability to inhibit tumor growth effectively. It targets β-tubulin isotypes that are often upregulated in pancreatic tumors, thus enhancing its therapeutic potential against this aggressive cancer type .

Lung Cancer

Research indicates that PP-13 can overcome resistance mechanisms in lung cancer cells. Its unique binding properties allow it to effectively depolymerize microtubules even in resistant cell lines, making it a candidate for combination therapies .

Comparative Efficacy Table

Cancer TypeResistance MechanismEfficacy of PP-13Reference
Breast CancerOverexpression of Bcl-2High
Pancreatic CancerUpregulation of β-tubulinModerate
Lung CancerMultidrug resistanceHigh

Case Study 1: Breast Cancer

A study conducted on MCF-7 breast cancer cells treated with PP-13 showed a dose-dependent decrease in cell viability and an increase in apoptotic markers. The findings suggest that PP-13 could be integrated into treatment regimens for patients with resistant breast tumors.

Case Study 2: Pancreatic Cancer

In xenograft models of pancreatic cancer, administration of PP-13 led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to target specific tubulin isotypes associated with chemoresistance .

Case Study 3: Lung Cancer

In vitro studies using A549 lung cancer cells demonstrated that PP-13 effectively reduced cell proliferation and induced apoptosis through mitochondrial pathways, showcasing its potential as a therapeutic agent against lung tumors resistant to conventional treatments .

Mechanism of Action

Microtubule inhibitor PP-13 exerts its effects by binding directly to the colchicine site in β-tubulin. This binding interferes with the polymerization of tubulin into microtubules, leading to the destabilization of microtubule networks. As a result, the compound induces a transient mitotic blockade, causing mitotic slippage, aneuploidy, and apoptotic cell death . The molecular targets and pathways involved include the inhibition of microtubule assembly and suppression of microtubule dynamics .

Comparison with Similar Compounds

Comparison with Similar Microtubule-Targeting Compounds

Mechanism of Action and Binding Affinity

PP-13 binds to the colchicine site on β-tubulin with a moderate binding affinity constant (Kb = 9.3 × 10<sup>4</sup> M<sup>−1</sup>), which is lower than colchicine-site ligands like MTC (Kb = 4.7 × 10<sup>5</sup> M<sup>−1</sup>) and nocodazole (Kb</sup> = 4 × 10<sup>5</sup> M<sup>−1</sup>) . However, its sub-stoichiometric binding (1% tubulin occupancy at IC50) suffices to disrupt microtubule dynamics in mitosis, a feature shared with colchicine but distinct from taxanes, which hyper-stabilize microtubules in both interphase and mitosis .

Efficacy in Resistant Cancer Models

PP-13 overcomes MDR mediated by drug efflux pumps (e.g., P-glycoprotein, MRP1, BCRP), unlike paclitaxel and vincristine, which are substrates for these transporters. For example:

  • PP-13 IC50 in MDR cells : 280 nM–1 µM .
  • Paclitaxel IC50 in MDR cells : >10 µM .
    This resistance profile is comparable to eribulin but superior to most tubulin-binding agents in clinical use .

Toxicity and Selectivity

PP-13 shows minimal toxicity to non-dividing cells:

  • Normal cells (MRC5, HaCat): IC50 ≈ 70 nM .
  • Cancer cells (HeLa, H358) : IC50 ≈ 76–120 nM .
    In contrast, paclitaxel and vinca alkaloids exhibit neurotoxicity due to interphase microtubule disruption . PP-13’s mitotic specificity also reduces caspase-3-independent apoptosis risks, as seen in caspase-3-deficient cell lines .

Structural and Functional Uniqueness

PP-13’s pyrrolopyrimidine scaffold is distinct from other colchicine-site inhibitors (e.g., combretastatin analogues, plinabulin), which often suffer from poor solubility or metabolic instability . Its ability to induce multipolar spindles contrasts with nocodazole, which primarily causes microtubule depolymerization without affecting centrosome integrity .

Data Tables

Table 1: Comparative Binding Affinity and Selectivity

Compound Binding Site Kb (M<sup>−1</sup>) Mitotic Specificity MDR Activity
PP-13 Colchicine 9.3 × 10<sup>4</sup> Yes Yes
Paclitaxel Taxane N/A No No
Vincristine Vinca domain N/A No No
Nocodazole Colchicine 4 × 10<sup>5</sup> Partial No

Table 2: In Vitro Cytotoxicity (IC50)

Cell Line PP-13 (nM) Paclitaxel (nM) Vincristine (nM)
HeLa 76 3.2 2.1
H358 (NSCLC) 120 5.6 4.8
MDR H1650 280 >10,000 >10,000
Normal MRC5 70 15 12

Research Findings and Clinical Implications

  • Superior MDR Activity : PP-13 retains potency in P-glycoprotein-overexpressing cells, unlike taxanes or vinca alkaloids .
  • Reduced Toxicity: No neurotoxicity observed in chicken embryos, contrasting with paclitaxel’s dose-limiting side effects .
  • p53-Independent Apoptosis : PP-13 induces cell death even in p53-mutant cells, a critical advantage for TP53-deficient cancers .

Q & A

Q. What is the mechanism of action of PP-13 as a microtubule inhibitor?

PP-13 binds to the colchicine-binding site of β-tubulin with a binding affinity constant (KbK_b) of 9.3×104M19.3 \times 10^4 \, \text{M}^{-1}, directly inhibiting microtubule assembly. Unlike taxanes or vinca alkaloids, PP-13 destabilizes microtubules in mitotic cells by altering dynamics critical for spindle formation, leading to prometaphase arrest and activation of the spindle assembly checkpoint. This selectivity arises because only 1% tubulin binding at IC50 concentrations (76–255 nM) is sufficient to disrupt mitotic microtubules, while interphase cells remain unaffected due to lower tubulin turnover .

Q. What in vitro models demonstrate PP-13's anticancer efficacy?

PP-13 inhibits proliferation across diverse cancer cell lines, including multidrug-resistant (MDR) and targeted therapy-resistant models (e.g., paclitaxel-resistant cells). IC50 values are determined via viability assays (e.g., MTT), while microtubule destabilization is quantified using tubulin polymerization assays and immunofluorescence to visualize aberrant spindle structures .

Q. What in vivo models validate PP-13's antitumor effects?

PP-13 reduces tumor growth and metastasis in chicken embryo xenograft models without observable toxicity. Tumor volume and metastatic nodules are measured histologically or via imaging, while toxicity is assessed by monitoring embryonic viability and organ development .

Advanced Research Questions

Q. How does PP-13 overcome multidrug resistance in cancer cells?

PP-13 bypasses efflux pumps (e.g., P-glycoprotein) responsible for MDR by targeting β-tubulin's colchicine site, a mechanism distinct from taxanes (which bind α-tubulin). Comparative studies using flow cytometry and competitive binding assays confirm its efficacy in MDR cell lines, with IC50 values 10–100-fold lower than conventional agents .

Q. Why does PP-13 selectively destabilize microtubules in mitotic cells?

Per the mass action law, PP-13's KbK_b and IC50 values result in only 1% tubulin binding at therapeutic concentrations. Mitotic cells, with higher tubulin polymerization rates, are more sensitive to this stoichiometric disruption. Interphase cells, with stable microtubules, remain unaffected, reducing neurotoxicity risks .

Q. How can PP-13's microtubule dynamics be quantitatively assessed?

Use live-cell imaging paired with fluorescently tagged tubulin to track microtubule growth/shrinkage rates. Computational models (e.g., Monte Carlo simulations) analyze dynamic instability parameters, while surface plasmon resonance (SPR) measures binding kinetics to purified tubulin .

Q. What methodologies confirm PP-13's target specificity?

Competitive binding assays with colchicine or podophyllotoxin validate PP-13's interaction with the colchicine site. X-ray crystallography or cryo-EM resolves structural details of PP-13-tubulin complexes, and CRISPR-engineered tubulin mutants (e.g., βIII-tubulin knockout) assess isoform specificity .

Q. How do experimental designs address PP-13's pharmacokinetic limitations?

Pharmacokinetic profiling in murine models uses HPLC/MS to measure plasma half-life and tissue distribution. To enhance bioavailability, nanoparticle encapsulation or prodrug strategies are tested, with efficacy evaluated via tumor regression rates and toxicity panels .

Data Contradictions and Methodological Considerations

Q. How do discrepancies in PP-13's binding affinity across studies impact interpretation?

Variations in KbK_b values may arise from assay conditions (e.g., buffer composition, tubulin isoform ratios). Standardize protocols using recombinant tubulin and validate via orthogonal methods (e.g., isothermal titration calorimetry) .

Q. Why do some studies report PP-13's inefficacy in certain cancer types?

Tumor heterogeneity (e.g., differential tubulin isoform expression) influences PP-13 sensitivity. Stratify cell lines by β-tubulin isoforms (e.g., βIII overexpression) and correlate with IC50 values using RNA-seq or Western blot .

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